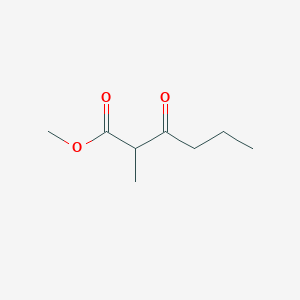

Methyl 2-methyl-3-oxohexanoate

Description

Properties

IUPAC Name |

methyl 2-methyl-3-oxohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-4-5-7(9)6(2)8(10)11-3/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHHRAFOJRISDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-methyl-3-oxohexanoate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-3-oxohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methyl-3-oxohexanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Acid or base catalysts can facilitate ester substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohol derivatives.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methyl-3-oxohexanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of fine chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-oxohexanoate involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of enzymes involved in metabolic processes. The presence of the keto and ester functional groups allows it to participate in various chemical transformations, contributing to its biological and chemical activity.

Comparison with Similar Compounds

Key Observations :

- Branching and Substitution: this compound has simpler branching (methyl at C2) compared to ethyl 2-isopropyl-5-methyl-3-oxohexanoate, which features bulkier isopropyl and additional methyl groups .

- Reactivity: The β-keto group in this compound enhances acidity at the α-position (C2), making it reactive in keto-enol tautomerism. In contrast, methyl 2-hexenoate’s unsaturated bond favors electrophilic addition .

- Electronic Effects: The nitro group in methyl 2-acetyl-3-(3-nitrophenyl)-5-oxohexanoate introduces strong electron-withdrawing effects, altering solubility and stability compared to non-aromatic analogs .

Physical and Chemical Properties

Volatility and Boiling Points

- This compound is expected to have moderate volatility due to its ester and polar ketone groups. Similar esters like methyl salicylate (boiling point ~222°C) and methyl decanoate (boiling point ~224°C) exhibit higher boiling points than linear alkanes due to dipole interactions .

- Ethyl 2-isopropyl-5-methyl-3-oxohexanoate, with a longer carbon chain and bulkier substituents, likely has a higher boiling point than this compound .

Solubility

- The β-keto group in this compound increases polarity, enhancing solubility in polar solvents (e.g., ethanol, acetone) compared to non-keto esters like methyl laurate (logP ~4.5) .

- Methyl 2-acetyl-3-(3-nitrophenyl)-5-oxohexanoate’s nitro group further increases polarity, likely making it soluble in dimethyl sulfoxide (DMSO) .

Analytical Characterization

- Gas Chromatography (GC): Esters like this compound can be analyzed using GC with flame ionization detection (FID), as demonstrated for resin-derived methyl esters (e.g., sandaracopimaric acid methyl ester) in Austrocedrus chilensis .

- Mass Spectrometry (MS): Fragmentation patterns of β-ketoesters typically show loss of CO (28 amu) and methyl groups, as seen in methyl 2-acetyl-3-(3-nitrophenyl)-5-oxohexanoate .

Biological Activity

Methyl 2-methyl-3-oxohexanoate, an organic compound with the molecular formula , is characterized by its ester and ketone functional groups. This compound has garnered attention for its potential biological activities, particularly in metabolic pathways and enzyme interactions. This article provides a comprehensive review of its biological activity, including relevant research findings, case studies, and comparative analyses with similar compounds.

This compound features a carbon chain with a methyl group at the second position and a keto group at the third position. The presence of both ester and ketone functionalities allows it to participate in various chemical reactions, making it a valuable compound in synthetic and biological applications.

Enzyme Interactions

This compound has been studied for its interactions with enzymes involved in metabolic pathways. Specifically, it may act as a substrate or inhibitor in enzyme-catalyzed reactions. The compound's ability to form oximes and hydrazones through nucleophilic addition suggests that it can influence various cellular processes, particularly those related to metabolism .

Key Enzymatic Effects:

- IMPDH Activity: Similar compounds have been shown to induce activity in inosine-5'-monophosphate dehydrogenase (IMPDH), which is crucial for GTP synthesis .

- Metabolic Pathways: Its structural features allow it to participate in pathways related to ketone metabolism, potentially affecting energy production and substrate availability in cells.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 3-oxohexanoate | Similar structure but lacks methyl group | Different reactivity due to absence of methyl group |

| This compound | Methyl group instead of ethyl | Lower lipophilicity compared to ethyl variant |

| 2-Methyl-3-oxohexanoic acid | Acid form without ethyl ester group | More polar, influencing solubility |

| Tert-butyl 2-methyl-3-oxohexanoate | Tert-butyl group enhances lipophilicity | Different reactivity profile due to bulky group |

The unique combination of functional groups in this compound influences its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

- Enzyme Inhibition Studies:

- Toxicity Assessments:

- Metabolic Role:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.